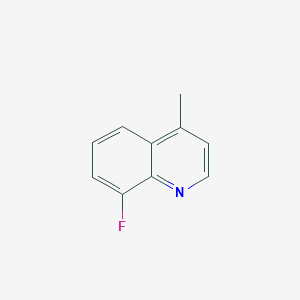

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

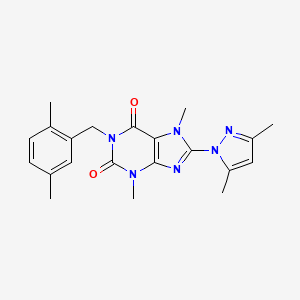

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is a compound that belongs to the class of pyrazole and quinoline derivatives . Pyrazole is a simple doubly unsaturated five-membered heterocyclic aromatic ring molecule comprising two nitrogen atoms at positions 1 and 2 and three carbon atoms . Quinoline is a well-known nitrogenous tertiary base containing a hetero nucleus with a chemical formula of C9H7N .

Synthesis Analysis

The synthesis of pyrazole and quinoline derivatives involves various strategies such as multicomponent approach, dipolar cycloadditions, and cyclocondensation of hydrazine with a carbonyl system . In the case of quinolinyl-pyrazoles, the corresponding acids upon condensation and hydrolysis followed by cyclization give pyrazoloquinolines, which upon substitution yield the final compound with good yield under tetrahydrofuran solvent medium .Molecular Structure Analysis

The molecular structure of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline consists of a quinoline ring attached to a pyrazole ring. The pyrazole ring contains two nitrogen atoms, one of which is attached to a methyl group .Chemical Reactions Analysis

The chemical reactions involved in the synthesis of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline include condensation, hydrolysis, cyclization, and substitution . These reactions are typically carried out in a tetrahydrofuran solvent medium .科学的研究の応用

Antimicrobial Properties

Quinolinyl-pyrazoles exhibit promising antimicrobial activity. Researchers have explored their effectiveness against bacteria, fungi, and other pathogens. These compounds could potentially serve as novel antibiotics or antifungal agents .

Anticancer Potential

Studies have investigated the cytotoxic effects of quinolinyl-pyrazoles on cancer cells. These compounds may interfere with cell division, induce apoptosis, or inhibit specific enzymes involved in cancer progression. Further research aims to optimize their efficacy and minimize toxicity .

Anti-inflammatory Agents

Quinolinyl-pyrazoles have shown anti-inflammatory properties by modulating key pathways involved in inflammation. These compounds could be valuable in treating inflammatory diseases such as rheumatoid arthritis or inflammatory bowel disorders .

Antiparasitic Activity

Researchers have explored the potential of quinolinyl-pyrazoles as antiparasitic agents. They may target protozoan parasites responsible for diseases like leishmaniasis and malaria. Molecular docking studies have provided insights into their interactions with parasite proteins .

Neuroprotective Effects

Quinolinyl-pyrazoles have been investigated for their neuroprotective properties. They may mitigate oxidative stress, prevent neuronal damage, and enhance cognitive function. These compounds hold promise in neurodegenerative disease research .

Metal Chelation and Coordination Chemistry

Due to their unique structural features, quinolinyl-pyrazoles can act as ligands for metal ions. Researchers have explored their coordination chemistry, studying their ability to form stable complexes with transition metals. These complexes find applications in catalysis, materials science, and bioinorganic chemistry .

作用機序

While the specific mechanism of action for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is not mentioned in the retrieved papers, pyrazole derivatives are known to exhibit various biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .

Safety and Hazards

While specific safety and hazard information for 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline is not available, it’s important to handle all chemical compounds with care and appropriate safety measures. For example, a similar compound, 4-Bromo-1-methyl-1H-pyrazole, has hazard statements indicating it can cause skin irritation, serious eye damage, and may cause respiratory irritation .

将来の方向性

The future directions for the research and development of 5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline and similar compounds could involve further exploration of their synthetic techniques and biological activity . There is also potential for these compounds to be developed into new drugs that can overcome current public health problems due to antimicrobial resistance . Additionally, there is potential for the development of new herbicides to control barnyard grass in fields .

特性

IUPAC Name |

5-bromo-3-(1-methylpyrazol-4-yl)quinoline |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H10BrN3/c1-17-8-10(7-16-17)9-5-11-12(14)3-2-4-13(11)15-6-9/h2-8H,1H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ULOOVSRVMGQVHO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(C=N1)C2=CC3=C(C=CC=C3Br)N=C2 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H10BrN3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

288.14 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-bromo-3-(1-methyl-1H-pyrazol-4-yl)quinoline | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[4-Methyl-2-(methylsulfanyl)-1,3-thiazol-5-yl]acetic acid](/img/structure/B2535862.png)

![N-(3,5-dimethylphenyl)-2-((6-methyl-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamide](/img/structure/B2535865.png)

![3-[5,6-dichloro-1-(2-methylbenzyl)-1H-1,3-benzimidazol-2-yl]-2(1H)-pyridinone](/img/structure/B2535871.png)

![1-[1-(2,3-Dihydro-1,4-benzodioxine-5-carbonyl)piperidin-4-yl]-3-(2,2,2-trifluoroethyl)imidazolidine-2,4-dione](/img/structure/B2535872.png)

![2-[(2,6-Dichlorophenyl)sulfanyl]-3-(4-methylphenyl)quinoline](/img/structure/B2535873.png)

![2-(2,4-dioxo-3-(pyridin-4-ylmethyl)-3,4-dihydropyrido[3,2-d]pyrimidin-1(2H)-yl)-N-(4-fluorobenzyl)acetamide](/img/structure/B2535874.png)

![N-benzyl-2-(4-((3-methoxyphenyl)thio)-1-oxo-[1,2,4]triazolo[4,3-a]quinoxalin-2(1H)-yl)acetamide](/img/structure/B2535878.png)